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Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1940, also known as ART-2713 or NEO-1940, is a synthetic, orally active, and peripherally
selective cannabinoid receptor agonist developed by AstraZeneca.[1] It exhibits high affinity for
both cannabinoid receptor type 1 (CB1) and type 2 (CB2), acting as a full agonist at both
receptors across multiple species, including humans, rats, and mice.[2][3] Initially investigated
for the treatment of neuropathic pain, its development was halted due to insufficient analgesic
efficacy and the emergence of unforeseen central nervous system (CNS)-related side effects in
human clinical trials.[1][4] This guide provides a comprehensive technical overview of
AZD1940, detailing its pharmacological properties, experimental protocols, and clinical
findings.

Chemical and Physical Properties

AZD1940 is a benzimidazole derivative with the IUPAC name N-{1-[(4,4-
difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl}ethanesulfonamide.[1]
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Property Value

Molecular Formula C20H29F2N302S

Molar Mass 413.53 g-mol-1

CAS Number 881413-29-2

PubChem CID 11675994
Pharmacology

Mechanism of Action

AZD1940 functions as a potent, full agonist at both CB1 and CB2 receptors. These receptors
are G-protein coupled receptors (GPCRS) that, upon activation, typically couple to inhibitory G
proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in
intracellular cyclic adenosine monophosphate (CAMP) levels, and modulation of ion channels,
ultimately resulting in the dampening of neuronal excitability. The analgesic effects of
cannabinoids are primarily mediated through the activation of CB1 receptors in the peripheral
and central nervous systems, while CB2 receptor activation is predominantly associated with
anti-inflammatory responses in immune cells.[2] AZD1940 was designed to be peripherally
selective, aiming to provide analgesia by acting on peripheral CB1 and CB2 receptors while
minimizing the psychoactive effects associated with central CB1 receptor activation.[5]

Pharmacodynamics

AZD1940's affinity for human cannabinoid receptors has been quantified through radioligand

binding assays.

Receptor pKi
Human CB1 Receptor 7.93
Human CB2 Receptor 9.06

Table 1: Binding affinities (pKi) of AZD1940 for human cannabinoid receptors.[2][3]
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The compound also demonstrates high affinity for rat and mouse CB1 and CB2 receptors.[]
Functional assays have confirmed that AZD1940 acts as a full agonist at both receptor
subtypes in all three species.[2]

Pharmacokinetics

Preclinical studies in rats and primates indicated that AZD1940 has low brain uptake at doses
that produce analgesic effects, supporting its design as a peripherally restricted agent.[2][5]
The brain-to-plasma patrtition coefficient in rats was reported to be 0.04.[6] This low central
penetration was further confirmed in non-human primates using positron emission tomography
(PET) imaging with [11C]-labeled AZD1940.[6]

Experimental Protocols
Radioligand Binding Assays

Detailed protocols for the binding assays that determined the pKi values are not publicly
available in the search results. However, a general methodology for such assays is as follows:

Objective: To determine the binding affinity of AZD1940 for human CB1 and CB2 receptors.

Materials:

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

Radioligand (e.g., [3H]CP-55,940), a potent cannabinoid agonist.

AZD1940 at various concentrations.

Assay buffer (e.g., Tris-HCI buffer containing bovine serum albumin and protease inhibitors).

Glass fiber filters.

Scintillation counter.

Procedure:

 Incubate the cell membrane preparations with the radioligand and varying concentrations of
AZD1940.
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 Allow the binding to reach equilibrium.

« Terminate the reaction by rapid filtration through glass fiber filters to separate bound from
free radioligand.

o Wash the filters with ice-cold assay buffer.
o Measure the radioactivity retained on the filters using a scintillation counter.

» Non-specific binding is determined in the presence of a high concentration of an unlabeled
cannabinoid ligand.

» Specific binding is calculated by subtracting non-specific binding from total binding.

» The inhibition constant (Ki) is calculated from the IC50 value (the concentration of AZD1940
that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
The pKi is the negative logarithm of the Ki.

In Vivo Analgesia Models in Rats

While specific protocols for AZD1940 are not detailed, the following represents a standard
approach for assessing analgesic efficacy in rodent models of inflammatory and neuropathic
pain.

Objective: To evaluate the analgesic effect of orally administered AZD1940 in rat models of
pain.

Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA):
 Induce inflammation by injecting CFA into the plantar surface of one hind paw of the rat.

» After a set period for inflammation to develop (e.g., 24 hours), administer AZD1940 orally at
various doses.

o Assess pain behavior at different time points post-dosing using methods such as:

o Von Frey test: Measures mechanical allodynia (pain response to a non-painful stimulus)
using calibrated filaments.
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o Plantar test: Measures thermal hyperalgesia (increased sensitivity to heat) by applying a
radiant heat source to the paw.

o A control group receives a vehicle. The degree of reversal of allodynia or hyperalgesia
indicates analgesic efficacy.

Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):

Surgically induce a neuropathy by loosely ligating the sciatic nerve.

Allow several days for neuropathic pain behaviors to develop.

Administer AZD1940 orally at various doses.

Assess mechanical allodynia and thermal hyperalgesia as described above.

Compare the responses to a vehicle-treated control group.

Signaling Pathway and Experimental Workflow
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Caption: Simplified signaling pathway of AZD1940 at cannabinoid receptors.
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Caption: Experimental and clinical development workflow for AZD1940.
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Clinical Studies

AZD1940 advanced to clinical trials to assess its safety, tolerability, and analgesic efficacy in
humans.

Human Capsaicin-Induced Pain Model

A randomized, double-blind, placebo-controlled, crossover study was conducted in 44 healthy
male volunteers to evaluate the effects of single oral doses of AZD1940 (400 ug and 800 pg)
on capsaicin-induced pain and hyperalgesia.|[7]

Protocol Summary:

« Pain Induction: Intradermal capsaicin injections in the forearm to induce ongoing pain, and
application of capsaicin cream to the calf to induce primary and secondary hyperalgesia.[7]

e Outcome Measures:
o Pain intensity assessed using a visual analogue scale (VAS).[7]
o Heat pain thresholds and the area of mechanical allodynia to measure hyperalgesia.[7]

o Central nervous system effects were monitored using visual analogue mood scales
(VAMS) for feelings such as 'high' and 'sedated'.[7]

Results:
e AZD1940 did not significantly reduce ongoing pain or hyperalgesia compared to placebo.[7]
o Mild, dose-dependent CNS effects, including feeling ‘high' and 'sedated’, were observed.[7]

o Dose-dependent, mild-to-moderate CNS-related and gastrointestinal adverse events were
reported.[7]

Post-Operative Dental Pain Study

A randomized, double-blind, placebo-controlled study evaluated the analgesic efficacy of a
single 800 pg oral dose of AZD1940 in 151 patients undergoing surgical removal of an
impacted lower third molar.[8][9][10]
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Protocol Summary:

 Intervention: Patients received either AZD1940 (800 pug), naproxen (500 mg, as an active
comparator), or placebo 1.5 hours before surgery.[8]

e Primary Outcome: Pain intensity measured on a VAS over 8 hours post-surgery (AUCO0-8h).

[8]

e Secondary Outcomes: Pain on jaw movement, time to rescue medication, and the number of
patients requesting rescue medication.[8]

Results:

There was no statistically significant difference in pain relief between AZD1940 and placebo.

[8]
o Naproxen provided significantly better pain relief than both AZD1940 and placebo.[8]

e AZD1940 was associated with a high incidence of adverse events, including postural
dizziness (80%), nausea (26%), and hypotension (21%).[8]

 Statistically significant, though numerically small, increases in VAMS scores for "sedated"
and "high" were observed with AZD1940 compared to placebo.[8]

Conclusion

AZD1940 is a high-affinity, full agonist for both CB1 and CB2 receptors that was designed for
peripheral selectivity to treat neuropathic pain. While preclinical studies in animals showed
promise for analgesia with low brain penetration, these findings did not translate to human
clinical trials. In two different human pain models, AZD1940 failed to demonstrate significant
analgesic efficacy.[7][8] Furthermore, despite its intended peripheral restriction, it produced
unexpected and dose-limiting central cannabinoid-like side effects.[1][8] Consequently, the
clinical development of AZD1940 was discontinued. The case of AZD1940 highlights the
challenges in translating preclinical cannabinoid pharmacology to effective and well-tolerated
therapeutics in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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